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Introduction to MF59 Adjuvant

MF59® is a proprietary oil-in-water emulsion adjuvant utilized to enhance the immune
response to subunit vaccines. It is composed of squalene (4.3% wi/v), a naturally occurring
substance in humans, stabilized by the surfactants polysorbate 80 (0.5% w/v) and sorbitan
trioleate (0.5% w/v) in a citrate buffer.[1] First licensed for use in a seasonal influenza vaccine
in 1997, MF59 has a well-established safety and efficacy profile, particularly in populations with
reduced immune responses, such as the elderly and young children.[1][2] Its mechanism of
action involves creating a localized, immunostimulatory environment at the injection site,
leading to a robust and broad-based adaptive immune response.[1][3]

Mechanism of Action

Upon intramuscular injection, MF59 induces a transient and localized inflammatory response,
characterized by the production of chemokines and cytokines.[1][4] This leads to the
recruitment of a variety of immune cells, including neutrophils, monocytes, macrophages, and
dendritic cells (DCs), to the site of injection.[5][4][6] MF59 facilitates the uptake of the co-
administered antigen by these antigen-presenting cells (APCs), which then migrate to the
draining lymph nodes.[5][7][8]

In the lymph nodes, MF59 promotes the differentiation of monocytes into dendritic cells, which
are potent activators of naive T cells.[7] This leads to the activation and proliferation of antigen-
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specific CD4+ T helper cells, which in turn provide help to B cells, resulting in enhanced
antibody production, including isotype switching and affinity maturation.[1][9] MF59 has been
shown to broaden the immune response, inducing cross-reactive antibodies against different
strains of a pathogen.[10][2][11]

The signaling pathways activated by MF59 are not fully elucidated but are known to be
independent of Toll-like receptor (TLR) activation and the NLRP3 inflammasome.[1][7][9]
However, the adjuvanticity of MF59 is dependent on the adaptor protein MyD88, suggesting a
TLR-independent MyD88 signaling pathway is involved.[1][6][7]

Data Presentation: Efficacy and Immunogenicity of
MF59-Adjuvanted Vaccines

The following tables summarize quantitative data from preclinical and clinical studies,
demonstrating the enhanced immunogenicity and efficacy of MF59-adjuvanted subunit
vaccines.

Table 1: Preclinical Efficacy of MF59-Adjuvanted Influenza Vaccine in Mice

Non- MF59- Fold
Endpoint Adjuvanted Adjuvanted Increasellmpro  Reference
Vaccine Vaccine vement

50- to 200-fold

Antibody Titer Baseline ] 50-200x [12]
higher

Protection Significant
against Lethal Partial Protection  Full Protection Increase in [10][12]
Challenge Survival
Lung Viral Titer Moderate Significant

. : : - [11][13][14]
Reduction Reduction Reduction

Table 2: Clinical Immunogenicity of MF59-Adjuvanted H5N1 Influenza Vaccine in Adults and
Elderly
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Table 3: Comparative Immunogenicity of MF59-Adjuvanted vs. Non-Adjuvanted Quadrivalent

Influenza Vaccine (allV4 vs. 11V4) in Adults 50-64 Years

Parameter . .
A(HIN1) A(H3N2) Bl/Victoria BlYamagata Reference
(Day 22)
_ <1.0 <1.0 <1.5 (Non- <1.5 (Non-
GMT Ratio (S iorit (S iorit inferiorit inferiorit [16]
uperiori uperiori inferiori inferiori
(Iv4/allv4) P Y P Y Y y
Met) Met) Met) Met)
Seroconversi
<10% (Non- <10% (Non- <10% (Non- <10% (Non-
on Rate
) inferiority inferiority inferiority inferiority [16]
Difference
Met) Met) Met) Met)
(V4 - allv4)
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Table 4: Meta-Analysis of Immunogenicity of MF59-Adjuvanted Trivalent/Quadrivalent Influenza

Vaccine in Non-Elderly Adults

Absolute
Difference in .
] ] ) 95% Confidence
Virus Strain Seroconversion Reference
Interval
Rates (aTIV/aQIV
vs. TIVIQIV)
A(H1N1) 8.8% 3.7% - 14.0% [17]
A(H3N2) 13.1% 6.7% - 19.6% [17]
B strains 11.7% 7.2% - 16.2% [17]
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Figure 1: Overview of MF59's Mechanism of Action.
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Figure 2: MF59 Adjuvant Signaling Pathway.
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Figure 3: Experimental Workflow for Vaccine Evaluation.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the immunogenicity of MF59-
adjuvanted subunit vaccines are provided below.

Enzyme-Linked Immunosorbent Assay (ELISA) for
Antigen-Specific IgG Titer

This protocol is designed to quantify the concentration of antigen-specific IgG antibodies in
serum samples from immunized subjects.

Materials:
» 96-well high-binding ELISA plates
* Recombinant subunit vaccine antigen

o Coating Buffer (e.g., PBS, pH 7.4)
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Wash Buffer (e.g., PBS with 0.05% Tween-20)

Blocking Buffer (e.g., PBS with 1% BSA or 5% non-fat dry milk)
Serum samples from immunized and control animals/humans
HRP-conjugated anti-species IgG secondary antibody

TMB substrate solution

Stop Solution (e.g., 2N H2S0a4)

Microplate reader

Procedure:

Antigen Coating: Dilute the recombinant antigen to a final concentration of 1-10 pg/mL in
Coating Buffer. Add 100 pL of the diluted antigen to each well of the 96-well plate. Incubate
overnight at 4°C.[3]

Washing: The following day, wash the plate three times with 200 pL/well of Wash Buffer.

Blocking: Add 200 uL/well of Blocking Buffer to each well to block non-specific binding sites.
Incubate for 1-2 hours at room temperature.

Washing: Wash the plate three times with Wash Bulffer.

Serum Incubation: Prepare serial dilutions of the serum samples in Blocking Buffer (e.qg.,
starting from 1:100). Add 100 pL of each dilution to the respective wells. Include a negative
control (serum from non-immunized subjects) and a positive control (if available). Incubate
for 2 hours at room temperature.

Washing: Wash the plate five times with Wash Buffer.

Secondary Antibody Incubation: Dilute the HRP-conjugated anti-species IgG secondary
antibody in Blocking Buffer according to the manufacturer's instructions. Add 100 pL of the
diluted secondary antibody to each well. Incubate for 1 hour at room temperature.

© 2025 BenchChem. All rights reserved. 7/13 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10073703/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676554?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

o Washing: Wash the plate five times with Wash Bulffer.

e Substrate Development: Add 100 pL of TMB substrate solution to each well. Incubate in the
dark at room temperature for 15-30 minutes, or until a color change is observed.

e Stopping the Reaction: Add 50 pL of Stop Solution to each well to stop the reaction. The
color will change from blue to yellow.

e Reading the Plate: Read the absorbance at 450 nm using a microplate reader.

o Data Analysis: The antibody titer is typically defined as the reciprocal of the highest serum
dilution that gives an absorbance value greater than a pre-determined cut-off (e.g., 2-3 times
the background).

ELISpot Assay for IFN-y Secreting Cells

This protocol is used to enumerate antigen-specific T cells that secrete IFN-y upon stimulation
with the vaccine antigen or specific peptides.

Materials:

e 96-well PVDF membrane ELISpot plates

e Anti-IFN-y capture antibody

 Biotinylated anti-IFN-y detection antibody

» Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)
e Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC)

» Sterile PBS

» Blocking solution (e.g., RPMI-1640 with 10% FBS)

o Peripheral blood mononuclear cells (PBMCSs) or splenocytes

» Antigenic peptides or recombinant protein
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» Positive control (e.g., PHA or anti-CD3 antibody)
» Negative control (medium only)

o ELISpot reader

Procedure:

» Plate Coating: Pre-wet the ELISpot plate with 35% ethanol for 1 minute, then wash five times
with sterile water. Coat the wells with 100 puL of anti-IFN-y capture antibody diluted in sterile
PBS. Incubate overnight at 4°C.[18]

e Blocking: The next day, wash the plate five times with sterile PBS. Add 200 pL of blocking
solution to each well and incubate for at least 2 hours at 37°C.

o Cell Plating and Stimulation: Wash the plate three times with sterile PBS. Prepare a single-
cell suspension of PBMCs or splenocytes. Add 2-5 x 10° cells per well. Add the antigenic
peptides (e.g., 5-10 pg/mL) or recombinant protein to the respective wells. Include positive
and negative controls.

 Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% COz2 incubator.

o Detection Antibody: Wash the plate five times with PBS containing 0.05% Tween-20 (PBST).
Add 100 pL of biotinylated anti-IFN-y detection antibody diluted in PBST with 0.5% BSA.
Incubate for 2 hours at room temperature.

e Enzyme Conjugate: Wash the plate five times with PBST. Add 100 pL of Streptavidin-ALP or
-HRP diluted in PBST with 0.5% BSA. Incubate for 1 hour at room temperature.

e Spot Development: Wash the plate five times with PBST, followed by three washes with
PBS. Add 100 pL of the appropriate substrate solution to each well. Monitor for the
appearance of spots.

o Stopping the Reaction: Stop the reaction by washing the plate thoroughly with deionized
water.
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e Drying and Counting: Allow the plate to air dry completely. Count the spots in each well using
an automated ELISpot reader.

o Data Analysis: The results are expressed as the number of spot-forming units (SFU) per
million cells.

Intracellular Cytokine Staining (ICS) for T Cell
Responses

This flow cytometry-based assay allows for the simultaneous identification of the phenotype of
cytokine-producing T cells (e.g., CD4+ or CD8+) and the specific cytokines they produce upon
antigen stimulation.

Materials:

PBMCs or splenocytes

» Antigenic peptides or recombinant protein

o Co-stimulatory antibodies (e.g., anti-CD28, anti-CD49d)

 Protein transport inhibitor (e.g., Brefeldin A or Monensin)

¢ Fluorochrome-conjugated antibodies for surface markers (e.g., CD3, CD4, CD8)
» Fixation/Permeabilization buffer

e Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., IFN-y, TNF-q, IL-2)

Flow cytometer
Procedure:

e Cell Stimulation: Resuspend PBMCs or splenocytes at 1-2 x 10° cells/mL in complete culture
medium. Add the antigenic peptides or protein, along with co-stimulatory antibodies. Include
positive (e.g., SEB or PMA/lonomycin) and negative (medium only) controls. Incubate for 1-2
hours at 37°C.[11]
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» Protein Transport Inhibition: Add a protein transport inhibitor to each sample to block the
secretion of cytokines, allowing them to accumulate intracellularly. Incubate for an additional
4-6 hours at 37°C.[10]

o Surface Staining: Harvest the cells and wash with staining buffer (e.g., PBS with 2% FBS).
Resuspend the cells in the staining buffer containing the fluorochrome-conjugated antibodies
for surface markers. Incubate for 30 minutes at 4°C in the dark.

o Fixation and Permeabilization: Wash the cells to remove unbound antibodies. Resuspend
the cells in fixation/permeabilization buffer and incubate for 20 minutes at room temperature
in the dark. This step fixes the cells and permeabilizes the cell membrane.[13][19]

e Intracellular Staining: Wash the cells with permeabilization buffer. Resuspend the cells in
permeabilization buffer containing the fluorochrome-conjugated antibodies for intracellular
cytokines. Incubate for 30 minutes at room temperature in the dark.

» Washing and Acquisition: Wash the cells with permeabilization buffer, followed by a final
wash with staining buffer. Resuspend the cells in staining buffer for flow cytometry analysis.
Acquire a sufficient number of events on the flow cytometer.

o Data Analysis: Analyze the data using appropriate flow cytometry software. Gate on the
lymphocyte population, then on CD3+ T cells, and subsequently on CD4+ and CD8+ T cell
subsets. Determine the percentage of cells expressing specific cytokines within each T cell
population.

Conclusion

The MF59 adjuvant is a potent and safe component for enhancing the immunogenicity of
subunit vaccines. Its well-characterized mechanism of action, leading to a robust and broad
iImmune response, makes it a valuable tool in vaccine development. The protocols provided
herein offer a framework for the comprehensive evaluation of MF59-adjuvanted vaccine
candidates, enabling researchers to assess both humoral and cellular immune responses
critical for determining vaccine efficacy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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